2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro-
Description
The compound 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- is a partially saturated pyrrole derivative featuring a 6-heptenyl (C₇H₁₃) substituent at position 5 of the pyrrole ring. Dihydro-pyrroles are intermediates in organic synthesis and microbial metabolites. For instance, Pseudomonas species produce similar 3,4-dihydro-2H-pyrrole derivatives with alkyl/alkenyl chains, suggesting biological or ecological roles .
Properties
CAS No. |
118282-74-9 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
5-hept-6-enyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C11H19N/c1-2-3-4-5-6-8-11-9-7-10-12-11/h2H,1,3-10H2 |
InChI Key |
XXEPQSUNKMHDRV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC1=NCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrole and 6-heptenyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the pyrrole, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated pyrrole undergoes nucleophilic substitution with 6-heptenyl bromide, resulting in the formation of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of pyrrole oxides.
Reduction: Formation of saturated pyrrole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The heptenyl side chain may enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Substituent Variations and Positional Isomerism
Key structural differences among analogs arise from substituent type, chain length, and substitution position:
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